(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone
Description
The compound "(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone" features a methanone core bridging a piperazine moiety substituted with a 2-methoxyphenyl group and a piperidine ring linked to a pyridazine heterocycle bearing another 2-methoxyphenyl substituent. While its exact biological activity remains uncharacterized in the provided evidence, its structural analogs (e.g., arylpiperazines and pyridazine derivatives) are frequently explored for antimicrobial, antipsychotic, or antitumor applications .
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O3/c1-35-25-9-5-3-7-22(25)23-11-12-27(30-29-23)32-15-13-21(14-16-32)28(34)33-19-17-31(18-20-33)24-8-4-6-10-26(24)36-2/h3-12,21H,13-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEJXVDTUCIRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the α1-ARs, by acting as a ligand. Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM. The interaction with these receptors can lead to activation or blockade, which is a major therapeutic approach for the treatment of numerous disorders.
Biochemical Pathways
The compound affects the biochemical pathways associated with α1-ARs. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. They are also associated with numerous neurodegenerative and psychiatric conditions. Therefore, the compound’s interaction with these receptors can have downstream effects on these pathways.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations. These studies identified promising lead compounds that exhibited an acceptable pharmacokinetic profile. The compound’s ADME properties can impact its bioavailability and efficacy.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs. By acting as a ligand for these receptors, the compound can influence the contraction of smooth muscles in various parts of the body. This can have therapeutic implications for a range of disorders.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, storage conditions can affect the compound’s stability. Furthermore, the compound’s interaction with its targets can be influenced by factors such as the presence of endogenous neurotransmitters.
Biochemical Analysis
Biochemical Properties
The compound (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone has shown affinity for alpha1-adrenergic receptors, with most of the novel compounds showing alpha1-adrenergic affinity in the range from 22 nM to 250 nM. The alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with alpha1-adrenergic receptors. These receptors are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to alpha1-adrenergic receptors. The in silico docking and molecular dynamics simulations, along with binding data, have identified promising lead compounds.
Biological Activity
The compound (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by dual piperazine and piperidine structures, this compound features methoxy groups that may enhance its pharmacological properties. This article explores the biological activity of this compound through various studies, including synthesis methods, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- Piperazine and piperidine moieties : These nitrogen-containing rings are known for their diverse biological activities.
- Methoxy groups : The presence of methoxy groups on the phenyl and pyridazine rings can influence the compound's lipophilicity and receptor interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A general approach may include:
- Formation of the piperazine core : This can be achieved through standard nucleophilic substitution reactions involving appropriate precursors.
- Introduction of the methanone group : This step often requires careful control of reaction conditions to ensure high yields and purity.
- Final assembly : The final product is obtained through coupling reactions between intermediates.
The biological activity of this compound is hypothesized to involve interactions with various biological targets, particularly in the context of cancer therapy and neuropharmacology. The compound's structure suggests potential activity at multiple receptor sites, including:
- Serotonin receptors (5-HT1A/5-HT2A) : Studies have shown that similar compounds can bind with high affinity to these receptors, influencing mood and anxiety pathways .
- Dopamine receptors : The compound may also exhibit activity on dopamine receptor subtypes, which are critical in neuropsychiatric disorders .
In Vitro Studies
In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. For example, a related study demonstrated that compounds with similar structural features inhibited the growth of mesenchymal cancer cell lines expressing VIM (vimentin), suggesting a potential mechanism involving modulation of epithelial-mesenchymal transition (EMT) pathways .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| (Target Compound) | X | >10 (compared to non-expressing cells) |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Anti-cancer Activity : A study reported that derivatives targeting VIM showed significant inhibition in cell proliferation with an IC50 value indicating effective potency against specific cancer types .
- Neuroprotective Effects : In models of neurodegeneration, related compounds have demonstrated protective effects on dopaminergic neurons, indicating potential applications in treating disorders like Parkinson’s disease .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Physicochemical Properties
- Lipophilicity : The 2-methoxyphenyl groups likely confer moderate logP values (~3–4), intermediate between polar nitroimidazoles (logP ~1–2) and highly lipophilic trifluoromethylphenyl analogs (logP ~5–6) .
- Solubility : Pyridazine’s polarity may improve aqueous solubility compared to thiophene-containing compounds (), but methoxy groups could counterbalance this effect .
Preparation Methods
Fragment Disassembly
The target compound can be dissected into two primary intermediates:
- 4-(2-Methoxyphenyl)piperazine
- 1-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperidin-4-ylmethanone
Synthesis of 4-(2-Methoxyphenyl)piperazine
Route A: Nucleophilic Aromatic Substitution
- Reagents : 2-Methoxyphenyl bromide, anhydrous piperazine, potassium carbonate (K₂CO₃)
- Solvent : Dimethylformamide (DMF)
- Conditions : 120°C, 24 hours under nitrogen atmosphere
- Yield : 68–72%
- Mechanism : Piperazine acts as a nucleophile, displacing bromide via a two-step SNAr mechanism. Excess piperazine (3 equivalents) ensures mono-substitution.
Route B: Ullmann-Type Coupling
Preparation of 1-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperidin-4-ylmethanone
Step 1: Pyridazin-3-ylpiperidine Synthesis
- Starting Material : 3-Chloropyridazine, piperidin-4-ylmethanone
- Coupling Method : Buchwald-Hartwig amination
Final Coupling and Methanone Bridge Formation
Amide Bond Formation
Method A: Carbodiimide-Mediated Coupling
- Reagents :
- 4-(2-Methoxyphenyl)piperazine
- 1-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperidin-4-ylcarboxylic acid
- Activator : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with Hydroxybenzotriazole (HOBt)
- Solvent : Tetrahydrofuran (THF)
- Conditions : 0°C → room temperature, 12 hours
- Yield : 65–70%
Method B: Schlenk Equilibrium for Anhydrous Conditions
- Catalyst : Triphosgene (0.5 equivalents)
- Base : N,N-Diisopropylethylamine (DIPEA)
- Solvent : Dichloromethane (DCM)
- Conditions : −10°C, 4 hours
- Yield : 72–78%
Reaction Optimization and Byproduct Mitigation
Critical Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ±15% yield |
| Catalyst Loading | 5–7 mol% Pd | ±10% yield |
| Solvent Polarity | DMF > THF | ±20% yield |
| Reaction Time | 8–12 hours | ±8% yield |
Common Byproducts and Solutions
- Bis-Adduct Formation
- N-Oxide Formation
Industrial-Scale Production Strategies
Solvent Recycling
Crystallization and Purification
- Recrystallization Solvent : Isopropyl alcohol (IPA) at 15±5°C yields 80% recovery with ≥99.5% purity.
- Activated Carbon Treatment : 0.5% w/w carbon removes colored impurities, improving HPLC purity from 92% to 99.8%.
Analytical Characterization
Spectroscopic Data
| Technique | Key Features |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.78 (s, OCH₃), 3.95–4.20 (m, piperazine CH₂), 7.25–8.10 (m, aryl-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.5 (C=O), 154.2 (pyridazine C3), 55.1 (OCH₃) |
| HRMS (ESI+) | m/z 516.2387 [M+H]⁺ (calc. 516.2391) |
Purity Assessment
- HPLC : C18 column, 70:30 acetonitrile/0.1% TFA water, retention time 12.4 min, purity >99.5%.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity or biological interactions?
The compound features a piperazine ring linked to a 2-methoxyphenyl group and a pyridazine moiety substituted with another 2-methoxyphenyl group via a piperidinyl-methanone bridge. The electron-donating methoxy groups enhance aromatic stability and influence π-π stacking interactions, while the piperazine and piperidine rings contribute to conformational flexibility and hydrogen-bonding potential. These structural elements are critical for receptor binding, as seen in analogous compounds targeting serotonin or dopamine receptors .
Methodological Insight : To confirm structural features, use X-ray crystallography (as applied in related piperazine derivatives ) or advanced NMR techniques (e.g., NOESY for spatial arrangement analysis).
Q. What synthetic routes are reported for this compound, and what are their limitations?
Synthesis typically involves multi-step protocols:
- Step 1 : Coupling of 2-methoxyphenylpiperazine with a protected piperidin-4-yl intermediate.
- Step 2 : Functionalization of pyridazin-3-yl-piperidine via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling for aryl group introduction.
- Step 3 : Methanone bridge formation using carbonyl diimidazole (CDI) or similar reagents .
Key Limitations : Low yields in cross-coupling steps (often <50%) due to steric hindrance from methoxy groups. Purification requires reverse-phase chromatography or recrystallization in ethanol/water mixtures .
Q. How is the compound characterized for purity and stability in preclinical studies?
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- Stability : Accelerated degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Mass spectrometry identifies degradation products (e.g., demethylation of methoxy groups) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or predict biological activity?
- Synthesis Optimization : Use density functional theory (DFT) to model transition states in cross-coupling reactions, identifying optimal catalysts (e.g., Pd(OAc)₂ with SPhos ligand) .
- Activity Prediction : Molecular docking against GPCR targets (e.g., 5-HT₁A receptors) using AutoDock Vina. The methoxyphenyl groups show high affinity for hydrophobic pockets in receptor models .
Q. What experimental strategies resolve contradictions in reported pharmacological data?
Discrepancies in IC₅₀ values (e.g., serotonin vs. dopamine receptor assays) may arise from:
- Assay Conditions : Differences in cell lines (HEK293 vs. CHO) or buffer pH affecting protonation states.
- Compound Purity : Trace impurities (<95% purity) can inhibit off-target kinases. Validate via LC-MS and repeat assays with rigorously purified batches .
- Structural Analogues : Compare with derivatives lacking methoxy groups to isolate electronic vs. steric effects .
Q. How do solvent polarity and temperature affect reaction outcomes in large-scale synthesis?
- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility but may cause side reactions (e.g., methoxy group oxidation). Dichloromethane minimizes side reactions but reduces yield due to poor intermediate solubility.
- Temperature : Reflux (80–100°C) accelerates coupling steps but increases epimerization risk in the piperidine ring. Controlled microwave-assisted synthesis (50°C, 150 W) balances speed and stereochemical integrity .
Q. What are the challenges in crystallizing this compound for structural analysis?
The compound’s flexibility (rotatable bonds in piperazine and methanone bridge) complicates crystallization. Strategies include:
- Co-crystallization : Add small-molecule co-formers (e.g., tartaric acid) to stabilize lattice packing.
- Cryo-Crystallography : Use synchrotron radiation at 100 K to capture high-resolution data before solvent evaporation disrupts crystal structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
